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molecular formula C14H15NO5 B8348631 Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Dimethyl 5-(2-oxopyrrolidin-1-yl)isophthalate

Cat. No. B8348631
M. Wt: 277.27 g/mol
InChI Key: FCQNPNJYFVJECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc(NC(=O)CCCBr)cc(C(=O)OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C(=O)OC(C)(C)C)cc(N2CCCC2=O)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:22]1[CH2:23][CH2:24][C:25]2=[N:30][CH2:29][CH2:28][CH2:27][N:26]2[CH2:31][CH2:32]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([NH:14][C:15]([CH2:16][CH2:17][CH2:18][Br:19])=[O:20])[cH:13]1)=[O:21].[CH3:33][O:34][c:35]1[cH:36][c:37]([C:38]([O:39][C:40]([CH3:41])([CH3:42])[CH3:43])=[O:44])[cH:45][c:46]([N:47]2[CH2:48][CH2:49][CH2:50][C:51]2=[O:52])[n:53]1>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([N:14]2[C:15](=[O:20])[CH2:16][CH2:17][CH2:18]2)[cH:13]1)=[O:21]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
COC(=O)c1cc(NC(=O)CCCBr)cc(C(=O)OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc(NC(=O)CCCBr)cc(C(=O)OC)c1
Name
COc1cc(C(=O)OC(C)(C)C)cc(N2CCCC2=O)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc(C(=O)OC(C)(C)C)cc(N2CCCC2=O)n1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cc(C(=O)OC)cc(N2CCCC2=O)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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